Cas no 70326-81-7 (ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- (E)-Ethyl 3-(thiophen-2-yl)acrylate
- 2-Propenoic acid, 3-(2-thienyl)-, ethyl ester, (2E)-
- Ethyl (2E)-3-(2-thienyl)acrylate
- ETHYL (2E)-3-THIEN-2-YLACRYLATE
- (2E)-3-(2-Thienyl)-2-propenoic acid ethyl ester
- ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate
- ethyl (E)-3-(thiophen-2-yl)acrylate
- GFRCDOMEJDUQGT-AATRIKPKSA-N
- LS-12236
- (E)-3-thiophen-2-yl-acrylic acid ethyl ester
- (E)-ethyl3-(thiophen-2-yl)acrylate
- A903613
- EN300-1455927
- J-502035
- SCHEMBL4865365
- Ethyl 3-(2-thienyl)propenoate
- Ethyl (2E)-3-(2-thienyl)-2-propenoate #
- ethyl (E)-3-thiophen-2-ylprop-2-enoate
- AKOS016004470
- MFCD22380689
- Ethyl (2E)-3-(2-thienyl)-2-propenoate
- 70326-81-7
- DB-362287
- ALBB-032762
- (E)-ETHYL3-(2-THIENYL)ACRYLATE
-
- MDL: MFCD22380689
- Inchi: 1S/C9H10O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5+
- InChI Key: GFRCDOMEJDUQGT-AATRIKPKSA-N
- SMILES: S1C=CC=C1/C=C/C(=O)OCC
Computed Properties
- Exact Mass: 182.0402
- Monoisotopic Mass: 182.04015073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.5Ų
Experimental Properties
- Density: 1.165
- Boiling Point: 277 ºC
- Flash Point: 121 ºC
- PSA: 26.3
- LogP: 2.32440
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB562102-500 mg |
Ethyl (2E)-3-(2-thienyl)acrylate; . |
70326-81-7 | 500MG |
€172.20 | 2023-04-13 | ||
| abcr | AB562102-1 g |
Ethyl (2E)-3-(2-thienyl)acrylate; . |
70326-81-7 | 1g |
€197.30 | 2023-04-13 | ||
| abcr | AB562102-5 g |
Ethyl (2E)-3-(2-thienyl)acrylate; . |
70326-81-7 | 5g |
€456.10 | 2023-04-13 | ||
| Chemenu | CM199663-1g |
ethyl (E)-3-(thiophen-2-yl)acrylate |
70326-81-7 | 97% | 1g |
$430 | 2024-07-24 | |
| Chemenu | CM199663-1g |
ethyl (E)-3-(thiophen-2-yl)acrylate |
70326-81-7 | 97% | 1g |
$430 | 2021-08-05 | |
| Alichem | A169003766-1g |
(E)-Ethyl 3-(thiophen-2-yl)acrylate |
70326-81-7 | 97% | 1g |
$390.60 | 2023-09-01 | |
| abcr | AB562102-500mg |
Ethyl (2E)-3-(2-thienyl)acrylate; . |
70326-81-7 | 500mg |
€173.00 | 2025-04-17 | ||
| abcr | AB562102-1g |
Ethyl (2E)-3-(2-thienyl)acrylate; . |
70326-81-7 | 1g |
€197.00 | 2025-04-17 | ||
| abcr | AB562102-5g |
Ethyl (2E)-3-(2-thienyl)acrylate; . |
70326-81-7 | 5g |
€445.00 | 2025-04-17 | ||
| Enamine | EN300-1455927-0.05g |
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate |
70326-81-7 | 0.05g |
$683.0 | 2023-05-26 |
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate Suppliers
ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Additional information on ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate
Ethyl (2E)-3-(Thiophen-2-yl)Prop-2-enoate: A Comprehensive Overview
Ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate, also known by its CAS number 70326-81-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring and an ethyl ester group. The (2E) configuration indicates that the double bond in the propenoate group is in the trans position, which plays a crucial role in determining its physical and chemical properties.
The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key feature of this compound. Thiophenes are known for their stability and ability to participate in various chemical reactions, making them valuable in the synthesis of advanced materials. The presence of the ethyl ester group further enhances the compound's versatility, as esters are commonly used as intermediates in organic synthesis and can be easily modified to introduce additional functionality.
Recent studies have highlighted the potential of ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate in the development of novel materials with unique electronic properties. For instance, researchers have explored its use as a precursor for the synthesis of thiophene-based polymers, which exhibit excellent conductivity and stability. These polymers have applications in organic electronics, such as flexible displays and sensors.
In addition to its role in materials science, ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate has shown promise in medicinal chemistry. The compound's structure suggests potential bioactivity, particularly due to the thiophene moiety, which is known to interact with various biological targets. Recent investigations have focused on its ability to modulate enzyme activity and its potential as a lead compound for drug discovery.
The synthesis of ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate typically involves a combination of nucleophilic substitution and conjugate addition reactions. These methods allow for precise control over the stereochemistry of the product, ensuring high purity and consistency. The compound can be further functionalized by modifying either the thiophene ring or the ester group, enabling tailored applications across diverse fields.
From an environmental perspective, ethyl (2E)-3-(thiophen-2-yil)prop-2-enolate has been studied for its biodegradability and eco-friendly properties. Researchers have found that under specific conditions, the compound can undergo enzymatic degradation, making it a more sustainable option for certain industrial applications compared to traditional synthetic materials.
In conclusion, ethyl (2E)-3-(thiophen=Zl)prop=Z-enolate is a versatile compound with a wide range of applications in organic chemistry, materials science, and medicinal research. Its unique structure and reactivity make it an invaluable tool for scientists seeking to develop innovative solutions across these disciplines. As research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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